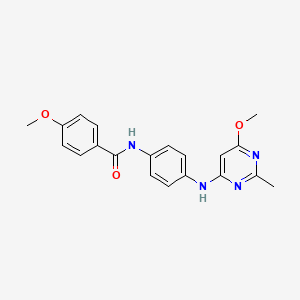

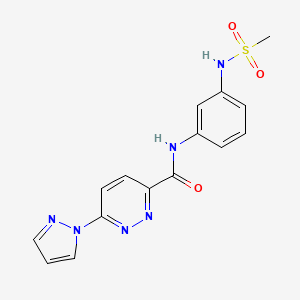

![molecular formula C22H20O12 B2836151 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid CAS No. 31105-76-7](/img/structure/B2836151.png)

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

説明

Natural product derived from plant source.

6-O-methylscutellarin is a glucosiduronic acid and a member of flavonoids.

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a natural product found in Pedalium murex and Fernandoa adenophylla with data available.

科学的研究の応用

1. Synthesis and Derivatives of Chromene Carboxylic Acids The research delves into the synthesis of 7-hydroxy-4-oxochromen-2-carboxylic acid from 2,4-dihydroxyacetophenone and further explores the bromination and nitration of its derivatives. The structural analysis of these chromones, including their nuclear magnetic resonance (NMR) and infrared (IR) spectra, offers insights into their potential applications in chemical synthesis (Barker & Ellis, 1970).

2. Xanthones from Endophytic Fungus Research into the chemical constituents of an endophytic fungus of Anoectochilus roxburghii led to the isolation of a new xanthone, alongside known compounds. The structural elucidation of these compounds contributes to understanding the chemical diversity and potential bioactivity of substances derived from fungal sources (Liao et al., 2018).

3. Solubility Studies in Ethanol-Water Solutions Studies on the solubilities of various substances, including protocatechuic aldehyde and caffeic acid, in ethanol-water solutions shed light on their solubility characteristics. Such studies are essential for understanding the physical properties of these compounds and their potential applications in various scientific fields (Zhang et al., 2012; Gong et al., 2012).

4. Stereodivergent Synthesis of C-linked Disaccharide Mimetics The research into the stereodivergent synthesis of C-linked disaccharide mimetics reveals the synthesis of novel compounds with potential biological activity. The study highlights the methods and structural analysis of these mimetics, providing a foundation for further exploration in biochemical and pharmaceutical fields (Harding et al., 2003).

5. Characterization of Hydroxytrichloropicolinic Acids Research into the structures of hydroxytrichloropicolinic acids highlights the use of the one-bond chlorine-isotope effect in NMR for structural verification. This research contributes to the field of chemical analysis and structural elucidation of chlorinated compounds (Irvine, Cooper & Thornburgh, 2008).

6. Ionophores for Alkali Metal Ion Transport Studies on the synthesis of polyether carboxylic acids and their use as carriers for alkali metal ion transport through liquid membranes provide insights into the applications of these compounds in ion transport and extraction processes. The effects of hydrophobic groups, ether oxygens, and terminal hydroxyl groups on ion transport ability and selectivity are of particular interest (Yamaguchi et al., 1988).

7. Synthesis of Bryostatin Fragment The stereoselective synthesis of a carboxylic acid ester, corresponding to the C1-C16 fragment of bryostatin, is crucial for the development of bryostatin analogs. The research outlines the key steps in the synthesis and potential applications in pharmaceutical research (Mears & Thomas, 2021).

8. Fluorescence Properties of Benzo[c]coumarin Carboxylic Acids The synthesis and characterization of benzo[c]coumarin carboxylic acids, along with their fluorescence properties, contribute to understanding the photophysical properties of these compounds. The research provides insights into potential applications in materials science and optical technologies (Shi, Liang & Zhang, 2017).

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZRDBRYNJUDQ-QSUZLTIMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345727 | |

| Record name | Hispidulin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31105-76-7 | |

| Record name | Hispidulin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31105-76-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

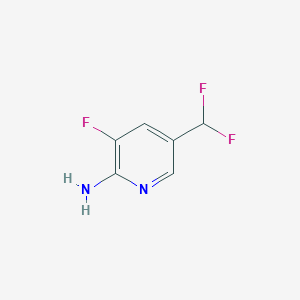

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)

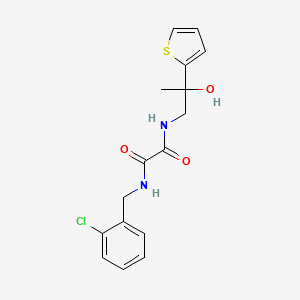

![2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2836071.png)

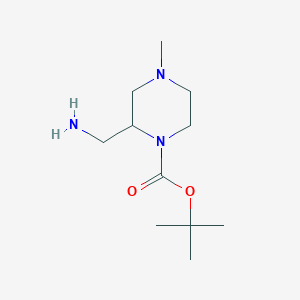

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2836073.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2836077.png)

![2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde](/img/structure/B2836078.png)

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)